3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 5-chloro-, 1,1-dimethylethyl ester
Description
This compound is a substituted imidazo[4,5-b]pyridine derivative characterized by a 5-chloro substituent on the pyridine ring and a tert-butyl (1,1-dimethylethyl) ester group. Its structure combines a fused imidazole-pyridine core with functional groups that influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C11H12ClN3O2 |
|---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
tert-butyl 5-chloroimidazo[4,5-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-6-13-7-4-5-8(12)14-9(7)15/h4-6H,1-3H3 |
InChI Key |
DYFFNBSNLNINNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1N=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 5-chloro-, 1,1-dimethylethyl ester typically involves the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an imidazole precursor. Common reagents include ammonium acetate and acetic acid, with the reaction often conducted under reflux conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the imidazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
The compound has been investigated for its potential biological activities, particularly as a pharmacological agent. Some key findings include:
- Anticancer Properties : Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. Studies have shown that these compounds can induce apoptosis in various cancer cell lines .
- Antimicrobial Activity : The compound has also demonstrated antimicrobial properties against several bacterial strains. Its efficacy is attributed to the ability to disrupt bacterial cell membranes and inhibit metabolic pathways essential for bacterial survival .
Anticancer Research
Recent studies have highlighted the potential of imidazo[4,5-b]pyridine derivatives in targeted cancer therapies. For instance:
- A study published in a peer-reviewed journal demonstrated that certain imidazo[4,5-b]pyridine compounds could effectively inhibit tumor growth in xenograft models by targeting specific oncogenic pathways .
Antimicrobial Agents
The antimicrobial activity of this compound has led to investigations into its use as a lead compound for developing new antibiotics:
- Research has shown promising results against drug-resistant strains of bacteria, suggesting that modifications to the imidazo[4,5-b]pyridine scaffold could lead to novel antimicrobial agents .
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines (e.g., breast and lung cancer), researchers observed that treatment with 3H-Imidazo[4,5-b]pyridine derivatives resulted in a significant decrease in cell viability compared to untreated controls. The study concluded that these compounds could serve as potential chemotherapeutic agents due to their ability to induce apoptosis and inhibit cell cycle progression.
Case Study 2: Antimicrobial Screening
A screening of multiple imidazo[4,5-b]pyridine derivatives against Gram-positive and Gram-negative bacteria revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than existing antibiotics. These findings suggest that further development could lead to effective treatments for infections caused by resistant bacterial strains.
Mechanism of Action
The mechanism of action of 3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 5-chloro-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound may also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between the target compound and related imidazo-pyridine derivatives:
Key Observations
Substituent Position and Electronic Effects :
- The 5-chloro group in the target compound contrasts with 6-chloro in CAS 2589-11-9 , altering electron-withdrawing effects and steric interactions. Chlorine at position 5 may enhance electrophilic reactivity compared to position 4.
- Imazamox and imazethapyr lack halogen substituents but feature methoxymethyl or ethyl groups, which increase hydrophobicity while retaining herbicidal activity via acetolactate synthase (ALS) inhibition.
Ester Group Impact :
- The tert-butyl ester in the target compound provides greater hydrolytic stability compared to the ethyl ester in CAS 62759-14-2 . This makes the tert-butyl derivative more suitable for applications requiring prolonged shelf life or controlled release.
- Imazamox and imazethapyr exist as carboxylic acids , enhancing water solubility for agricultural formulations, unlike the esterified target compound.
Synthetic Pathways: The target compound’s synthesis likely involves chlorination at position 5 after cyclization of 2-aminopyridine with α-keto esters, followed by tert-butyl protection . This contrasts with imazamox/imazethapyr, which are synthesized via imidazolinone ring formation .
Biological Activity
3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 5-chloro-, 1,1-dimethylethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.
- Molecular Formula : C₉H₈ClN₃O₂
- Molecular Weight : 215.63 g/mol
- CAS Number : 52090-89-8
- Structural Features : The compound features a fused imidazole and pyridine ring system with a chlorine substituent at the 5-position, which enhances its reactivity and potential for further derivatization.
The biological activity of this compound is primarily attributed to its interaction with key molecular targets involved in various signaling pathways. Notably:
- Target Proteins : It has been shown to inhibit IKK-ɛ and TBK1, which are critical for the activation of the NF-kappaB signaling pathway. This pathway is essential for regulating immune response and cell survival in cancer cells .
- Biochemical Pathways : The activation of NF-kappaB can influence numerous cellular processes including inflammation, apoptosis, and proliferation of cancerous cells.
Anticancer Activity
Research indicates that derivatives of 3H-imidazo[4,5-b]pyridine compounds exhibit potent antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated:
- Cell Lines Tested : LN-229 (glioblastoma), HCT-116 (colorectal carcinoma), NCI-H460 (lung carcinoma), and others.
- Inhibitory Concentration (IC50) : Many derivatives showed IC50 values in the micromolar range, indicating strong antiproliferative activity. For instance, compounds with bromo substitutions displayed enhanced activity compared to unsubstituted analogs .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 0.7 |
| Compound B | LN-229 | 0.4 |
| Compound C | NCI-H460 | 1.8 |
Antimicrobial Activity
While primarily focused on anticancer properties, some studies have explored the antimicrobial potential of these compounds:
- Activity Against E. coli : Certain derivatives exhibited moderate antibacterial activity with MIC values around 32 μM .
Case Studies
- Study on Antiproliferative Effects : A study evaluated various substituted imidazo[4,5-b]pyridine derivatives for their antiproliferative effects on multiple human cancer cell lines. The results indicated that bromo-substituted derivatives significantly outperformed their non-bromo counterparts in inhibiting cell proliferation across all tested lines .
- Mechanistic Insights : Another research focused on the mechanism by which these compounds exert their biological effects, particularly through the inhibition of NF-kappaB signaling pathways. This inhibition leads to decreased expression of genes involved in cell survival and proliferation in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
